molecular formula C21H19N3O3S2 B319992 2-methyl-N-[[4-(phenylsulfamoyl)phenyl]carbamothioyl]benzamide

2-methyl-N-[[4-(phenylsulfamoyl)phenyl]carbamothioyl]benzamide

Cat. No.: B319992
M. Wt: 425.5 g/mol
InChI Key: UAHRAEMIXGZROX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-N-[[4-(phenylsulfamoyl)phenyl]carbamothioyl]benzamide is a complex organic compound with the molecular formula C21H19N3O3S2 and a molecular weight of 425.5 g/mol

Preparation Methods

The synthesis of 2-methyl-N-[[4-(phenylsulfamoyl)phenyl]carbamothioyl]benzamide involves multiple steps, typically starting with the preparation of the benzamide core. The phenylsulfamoyl group is introduced through a sulfonation reaction, while the carbamothioyl group is added via a thiourea derivative. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired substitutions occur efficiently .

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

2-methyl-N-[[4-(phenylsulfamoyl)phenyl]carbamothioyl]benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine, or the carbamothioyl group to a thiol.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-methyl-N-[[4-(phenylsulfamoyl)phenyl]carbamothioyl]benzamide has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical assays and drug discovery.

    Medicine: Its potential therapeutic properties, such as antibacterial and anticancer activities, are being explored in preclinical studies.

    Industry: The compound’s unique chemical properties make it suitable for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methyl-N-[[4-(phenylsulfamoyl)phenyl]carbamothioyl]benzamide involves its interaction with specific molecular targets. The phenylsulfamoyl group can inhibit enzymes by mimicking the natural substrate, while the carbamothioyl group can form covalent bonds with nucleophilic residues in proteins. These interactions disrupt normal cellular processes, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar compounds to 2-methyl-N-[[4-(phenylsulfamoyl)phenyl]carbamothioyl]benzamide include other benzamide derivatives and sulfonamide-containing molecules. These compounds share structural similarities but differ in their specific substituents and functional groups. For example:

    N-methyl-N-phenylbenzamide: Lacks the sulfonamide and carbamothioyl groups, resulting in different chemical and biological properties.

    4-sulfamoylbenzoic acid derivatives: Share the sulfonamide group but have different core structures and substituents.

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C21H19N3O3S2

Molecular Weight

425.5 g/mol

IUPAC Name

2-methyl-N-[[4-(phenylsulfamoyl)phenyl]carbamothioyl]benzamide

InChI

InChI=1S/C21H19N3O3S2/c1-15-7-5-6-10-19(15)20(25)23-21(28)22-16-11-13-18(14-12-16)29(26,27)24-17-8-3-2-4-9-17/h2-14,24H,1H3,(H2,22,23,25,28)

InChI Key

UAHRAEMIXGZROX-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3

Canonical SMILES

CC1=CC=CC=C1C(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.